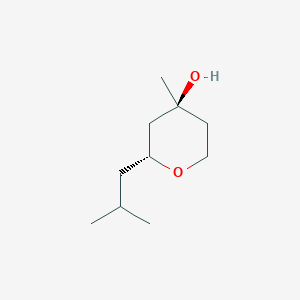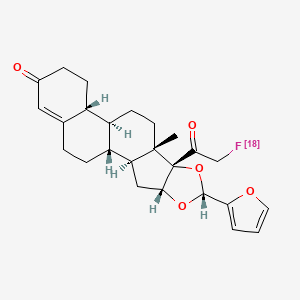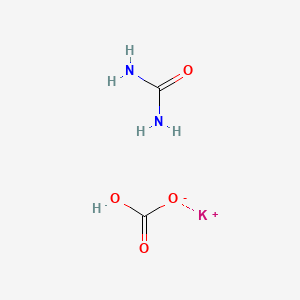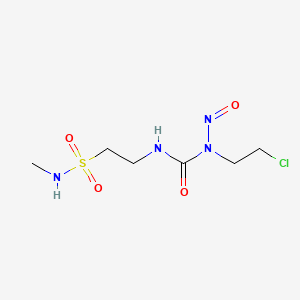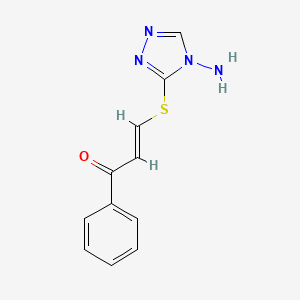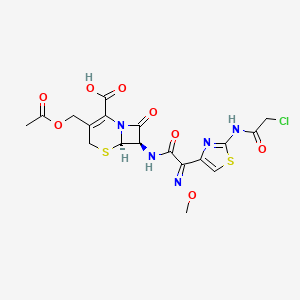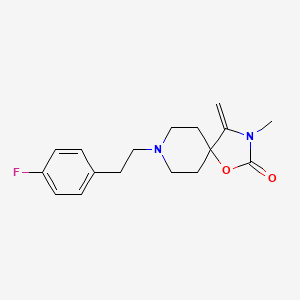
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of the fluorophenyl group adds to its chemical diversity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-Oxa-3,8-diazaspiro(4One common synthetic route involves the use of cycloalkanecarboxamides as intermediates, which are then subjected to nitrile hydrolysis and cyclization under mild conditions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the fluorophenyl group is attached. Common reagents include halides and other nucleophiles.
Cyclization: The formation of spirocyclic structures often involves cyclization reactions, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have shown significant potential in various scientific research fields:
Chemistry: These compounds are studied for their unique structural properties and reactivity, making them valuable in synthetic organic chemistry.
Industry: The unique properties of these compounds can be leveraged in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to influence GABAA receptors, which are involved in inhibitory neurotransmission in the brain . This interaction can lead to anticonvulsant effects and other neuroprotective actions. The exact pathways and molecular targets may vary depending on the specific derivative and its structure.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared with other spirocyclic compounds, such as:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties and interact with similar molecular targets.
1,4-Diazaspiro(5.5)undecane-3,5-diones: These compounds have been studied for their potential biological activities and structural similarities.
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives lies in their specific spirocyclic structure and the presence of the fluorophenyl group, which can enhance their biological activity and chemical reactivity.
Eigenschaften
CAS-Nummer |
134069-72-0 |
|---|---|
Molekularformel |
C17H21FN2O2 |
Molekulargewicht |
304.36 g/mol |
IUPAC-Name |
8-[2-(4-fluorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H21FN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3 |
InChI-Schlüssel |
WNXFWNVHRUTQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


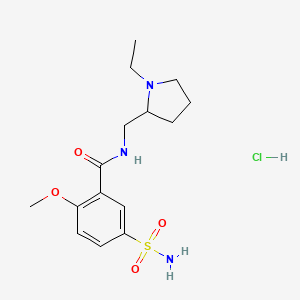
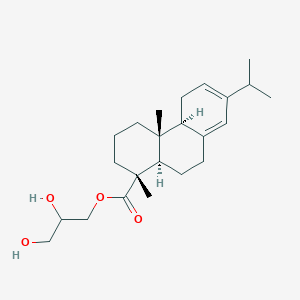
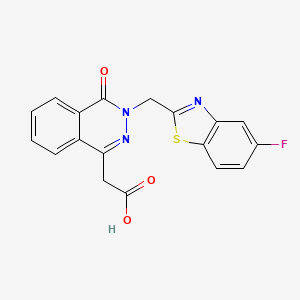
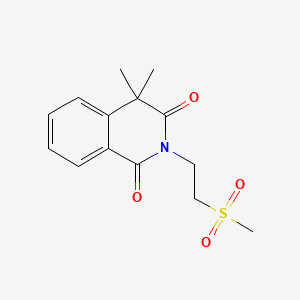

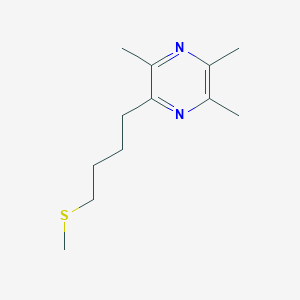
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)

